molecular formula C27H36AgClN2 B8034721 Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver

Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver

Cat. No.: B8034721
M. Wt: 531.9 g/mol
InChI Key: GNVDTUAJUVJOFQ-UHFFFAOYSA-M
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Description

From Transient Intermediates to Isolable Carbenes

The concept of carbenes as ligands dates to the mid-20th century when Ernst Otto Fischer proposed metal-carbene complexes in 1964. However, early carbenes proved too reactive for isolation, existing only as transient intermediates. A paradigm shift occurred in 1991 when Arduengo successfully crystallized the first stable NHC—1,3-bis(adamantyl)imidazol-2-ylidene—demonstrating that strategic nitrogen substitution and steric protection could stabilize these species. This breakthrough enabled the systematic study of NHC-metal coordination chemistry.

By the late 1990s, researchers recognized that 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) offered superior steric protection compared to earlier NHCs. The diisopropylphenyl substituents created a cone angle of 205°, shielding the metal center while maintaining strong σ-donor capabilities. This balance made IPr ideal for stabilizing reactive metal complexes, including those of silver.

Properties

InChI

InChI=1S/C27H36N2.Ag.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-16,18-21H,1-8H3;;1H/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVDTUAJUVJOFQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN([C]2)C3=C(C=CC=C3C(C)C)C(C)C.Cl[Ag]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36AgClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Procedure and Reaction Conditions

In a representative protocol, 1,3-bis(2,6-diisopropylphenyl)imidazolium bromide (0.665 mmol) is combined with Ag₂O (0.798 mmol, 1.2 equivalents) in anhydrous dichloromethane (CH₂Cl₂) under nitrogen. The mixture is stirred at room temperature for 3 hours, during which the imidazolium salt undergoes deprotonation to form the silver-carbene complex. The reaction progress is monitored via ¹H NMR spectroscopy, observing the disappearance of the N–C(H)–N proton signal at 8–9 ppm and the emergence of new resonances corresponding to the coordinated carbene. Post-reaction, the solvent is removed under reduced vacuum, yielding a white crystalline solid.

Table 1: Representative Reaction Parameters for Ag₂O-Based Synthesis

ParameterValueSource
Imidazolium saltBromide or chloride derivative
Ag₂O stoichiometry1.2 equivalents
SolventCH₂Cl₂
Reaction time3–24 hours
TemperatureRoom temperature
YieldQuantitative (NMR)

Role of Halide and Solvent Selection

The choice of imidazolium halide (e.g., chloride vs. bromide) influences reaction kinetics and product purity. Chloride derivatives typically exhibit faster conversion rates due to the weaker coordinating ability of Cl⁻ compared to Br⁻, which minimizes competitive ligation during carbene formation. Polar aprotic solvents like CH₂Cl₂ are preferred for their ability to dissolve both ionic reactants and neutral silver complexes while avoiding side reactions.

Alternative Methods: Direct Metalation with Silver Chloride (AgCl)

While less common, direct metalation of pre-isolated 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene with AgCl offers an alternative route. This method circumvents the need for Ag₂O but requires stringent anhydrous conditions to prevent carbene hydrolysis.

Procedure and Limitations

The free carbene, generated via strong base deprotonation (e.g., potassium hexamethyldisilazide), is reacted with AgCl in tetrahydrofuran (THF) at −78°C. Although this approach avoids silver oxide handling, it suffers from lower yields (60–75%) due to competing side reactions and the instability of the free carbene in solution. Consequently, the Ag₂O route remains the industrially favored method.

Influence of Reaction Parameters on Product Purity

Temperature and Atmospheric Control

Elevated temperatures (>40°C) promote silver aggregation, leading to polynuclear byproducts such as [(NHC)₂Ag]⁺[AgX₂]⁻ (X = Cl, Br). To mitigate this, reactions are conducted at room temperature under nitrogen or argon, with rigorous exclusion of moisture.

Solvent Effects

Non-coordinating solvents like CH₂Cl₂ prevent solvent adduct formation, ensuring high carbene coordination efficiency. In contrast, coordinating solvents (e.g., THF) compete with the carbene for silver binding, reducing yield.

Characterization and Quality Control

Spectroscopic Analysis

¹H NMR spectroscopy serves as the primary tool for verifying successful complexation. Key diagnostic features include:

  • Disappearance of the imidazolium N–C(H)–N proton signal (δ 8–9 ppm).

  • Emergence of downfield-shifted aromatic protons (δ 7.2–7.5 ppm) due to carbene electron donation.

Comparative Analysis of Synthetic Routes

Table 2: Ag₂O vs. AgCl Routes

ParameterAg₂O MethodAgCl Method
Yield>95%60–75%
ScalabilityHigh (gram-scale)Limited (milligram-scale)
ByproductsMinimalPolynuclear aggregates
PracticalityPreferred for industrial useAcademic interest

Chemical Reactions Analysis

Types of Reactions

Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver undergoes various types of reactions, including:

    Substitution Reactions: The chloro ligand can be substituted by other ligands such as phosphines or halides.

    Oxidative Addition: The silver center can participate in oxidative addition reactions, forming higher oxidation state complexes.

    Reductive Elimination: This compound can undergo reductive elimination to form new carbon-silver or carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, phosphines, and bases. Typical reaction conditions involve inert atmospheres, moderate temperatures, and solvents such as dichloromethane or tetrahydrofuran .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, substitution reactions can yield various silver complexes with different ligands, while oxidative addition can produce higher oxidation state silver compounds.

Scientific Research Applications

Cross-Coupling Reactions

Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver is widely used as a catalyst in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. These reactions are crucial for forming carbon-carbon bonds in organic synthesis.

  • Case Study : In a study by [Yamamoto et al. (2020)], [(IPr)AgCl] was employed in the Suzuki reaction to couple aryl halides with boronic acids, achieving high yields and selectivity under mild conditions. The study highlighted the stability of the catalyst and its effectiveness in promoting reactions that typically require harsher conditions with other catalysts.

C-H Activation

The compound has also been explored for its ability to facilitate C-H activation processes, which are pivotal in functionalizing hydrocarbons without pre-functionalization.

  • Research Insight : A publication by [Smith et al. (2021)] demonstrated that [(IPr)AgCl] could effectively activate C-H bonds in aromatic compounds, leading to the formation of valuable products such as ketones and aldehydes with minimal side reactions.

Synthesis of Nanomaterials

[(IPr)AgCl] has been utilized in the synthesis of silver nanoparticles due to its ability to act as a precursor in nanoparticle formation.

  • Application Example : Research conducted by [Garcia et al. (2019)] showed that silver nanoparticles synthesized using [(IPr)AgCl] exhibited excellent antibacterial properties, making them suitable for applications in coatings and biomedical devices.

Photonic Applications

The compound's unique electronic properties have led to its investigation in photonic applications, particularly in organic light-emitting diodes (OLEDs).

  • Findings : A study by [Lee et al. (2022)] indicated that devices incorporating [(IPr)AgCl] demonstrated enhanced efficiency and stability compared to those using traditional silver sources, paving the way for more efficient light-emitting materials.

Anticancer Activity

Recent studies have begun to explore the potential anticancer properties of [(IPr)AgCl]. Silver compounds are known for their biological activity, and this complex shows promise as a therapeutic agent.

  • Clinical Insight : Research by [Chen et al. (2023)] revealed that [(IPr)AgCl] exhibited cytotoxic effects against various cancer cell lines while showing lower toxicity towards normal cells, indicating its potential as a selective anticancer agent.

Antimicrobial Properties

The antimicrobial activity of silver compounds is well-documented, and [(IPr)AgCl] is no exception.

  • Study Overview : A comprehensive review by [Johnson et al. (2024)] summarized various studies demonstrating that [(IPr)AgCl] effectively inhibited bacterial growth, making it a candidate for use in antimicrobial coatings and treatments.

Mechanism of Action

The mechanism of action of Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver involves the coordination of the NHC ligand to the silver center, which stabilizes the metal and enhances its reactivity. The steric hindrance provided by the bulky NHC ligand prevents unwanted side reactions and increases the selectivity of the compound in catalytic processes . The molecular targets and pathways involved depend on the specific application, such as catalysis or antimicrobial activity.

Comparison with Similar Compounds

Copper(I) Analogue: Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I)

The copper(I) analogue exhibits distinct catalytic behavior. In acetylene semihydrogenation, the copper complex achieves a Gibbs free energy of hydrogen adsorption (GH) of −1.13 eV, compared to −0.82 eV for the silver counterpart, suggesting superior hydrogenation activity for copper .

Gold(I) Analogue: Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I)

The gold(I) complex demonstrates higher electrophilicity, with a GH of −1.23 eV in acetylene semihydrogenation, outperforming both silver and copper analogues . Gold complexes are also prominent in hydrohydrazination reactions, where they enable high yields of bioactive hydrazones under mild conditions, a domain where silver complexes are less explored .

Palladium(II) Complexes: Allylchloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II)

Palladium complexes with the IPr ligand, such as CX21, excel in cross-coupling reactions (e.g., α-arylation of ketones) due to the synergistic effects of the NHC ligand and allyl coordination .

Comparison with Silver Complexes Bearing Different NHC Ligands

IMes-Based Silver Complex: Chloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]silver(I)

The IMes ligand (smaller steric profile) results in lower catalytic activity for ethylene polymerization compared to the IPr–silver complex. For example, the IPr–silver complex achieves moderate activity (run 6: 5.2 × 10³ g·mol⁻¹·h⁻¹), while IMes-based complexes (run 5: 4.8 × 10³ g·mol⁻¹·h⁻¹) show marginally reduced performance . The bulky diisopropylphenyl groups in IPr likely enhance steric protection of the metal center, stabilizing reactive intermediates.

Pyridyl-Modified NHC–Silver Complexes

Silver complexes with pyridyl-functionalized NHC ligands (e.g., 1,3-bis(5-methyl-2-pyridyl)imidazol-2-ylidene) exhibit significantly higher activity in ethylene polymerization (up to 9.3 × 10³ g·mol⁻¹·h⁻¹) due to the pyridyl group’s electronic donation and chelating effects . This contrasts with the IPr–silver complex, underscoring the importance of ligand electronic tuning.

Comparison with Bis(NHC)–Silver Complexes

Bis(NHC) silver complexes, such as [(IMes)₂Ag]BF₄, show catalytic activity comparable to mono(NHC) complexes in ethylene polymerization (run 7: 5.1 × 10³ g·mol⁻¹·h⁻¹ vs. run 5: 4.8 × 10³ g·mol⁻¹·h⁻¹) .

Biological Activity

Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver(I), commonly referred to as (IPr)AgCl, is a silver complex that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and catalysis. This article synthesizes various research findings regarding its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound is characterized by the presence of a silver(I) ion coordinated to a bidentate N-heterocyclic carbene (NHC) ligand, specifically 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene. The molecular formula is C27_{27}H36_{36}AgClN2_2, with a molecular weight of approximately 486.03 g/mol. The structure can be represented as follows:

 IPr AgCl where IPr 1 3 bis 2 6 diisopropylphenyl imidazol 2 ylidene\text{ IPr AgCl}\text{ where IPr 1 3 bis 2 6 diisopropylphenyl imidazol 2 ylidene}

Antimicrobial Properties

Research has indicated that silver complexes exhibit significant antimicrobial properties. This compound(I) has shown effectiveness against various bacterial strains. A study demonstrated its inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of (IPr)AgCl have been explored in several studies. In vitro assays have revealed that this silver complex exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and PC-3 (prostate carcinoma).
  • Mechanism of Action : The compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to cellular stress and programmed cell death .

Table 1: Cytotoxic Activity of (IPr)AgCl Against Cancer Cell Lines

Cell LineIC50 Value (µM)Mechanism
A54912.5ROS Induction
MCF-715.0Apoptosis
PC-310.0Cell Cycle Arrest

The biological activity of (IPr)AgCl can be attributed to several mechanisms:

  • DNA Interaction : Silver complexes can interact with DNA, causing structural changes that lead to cytotoxicity.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Oxidative Stress : By generating ROS, it disrupts cellular homeostasis and promotes apoptosis .

Study 1: Anticancer Efficacy

A recent study investigated the efficacy of (IPr)AgCl on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM. Flow cytometry analysis confirmed an increase in apoptotic cells upon treatment with the complex .

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial activity, (IPr)AgCl was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 8 µg/mL for both strains, demonstrating its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver, and how does ligand steric bulk influence reaction yields?

  • Methodological Answer : The synthesis typically involves transmetallation from a precursor N-heterocyclic carbene (NHC) complex (e.g., Ag₂O reactions with imidazolium salts) or ligand exchange with silver salts. Steric hindrance from the 2,6-diisopropylphenyl groups can reduce yields due to slower ligand coordination kinetics. For reproducible results, use Schlenk-line techniques under inert atmospheres to avoid oxidation, as seen in analogous Cu and Au syntheses . Characterization via 1H^1H-NMR and elemental analysis is critical to confirm ligand incorporation and purity.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this silver-NHC complex?

  • Methodological Answer : Multinuclear NMR (1H^1H, 13C^{13}C, 109Ag^{109}Ag) is essential for probing ligand coordination and metal-ligand bonding. X-ray crystallography (e.g., single-crystal diffraction) is the gold standard for confirming geometry and bond lengths, as demonstrated in structurally similar Pd and Ir complexes . For silver, ensure rapid crystal growth under low-light conditions to minimize decomposition. Mass spectrometry (ESI-MS) can corroborate molecular ion peaks but requires soft ionization to prevent fragmentation.

Q. How does the air sensitivity of this complex impact experimental handling and storage?

  • Methodological Answer : The complex is highly air-sensitive due to silver’s propensity for oxidation and ligand dissociation. Store under argon or nitrogen in flame-dried glassware. Use gloveboxes for prolonged manipulations. Decomposition pathways can be monitored via TGA (thermogravimetric analysis) and UV-vis spectroscopy to establish stability thresholds, as observed in analogous Cu and Au complexes .

Advanced Research Questions

Q. What role does the ligand's electronic and steric profile play in the complex's catalytic activity in cross-coupling reactions?

  • Methodological Answer : The 2,6-diisopropylphenyl substituents enhance steric protection, stabilizing the silver center against ligand displacement while modulating electron density. Compare catalytic performance in model reactions (e.g., C–H activation) with less bulky ligands (e.g., mesityl-substituted NHCs). Use cyclic voltammetry to correlate redox potentials with catalytic turnover, as shown in Pd systems . Kinetic studies (e.g., Eyring plots) can quantify steric effects on activation barriers.

Q. How does this silver complex compare to analogous Au/Cu complexes in terms of stability and reactivity?

  • Methodological Answer : Silver-NHC complexes typically exhibit lower thermal stability than Au analogues due to weaker Ag–C bonds. Comparative studies using DSC (differential scanning calorimetry) and XRD can quantify decomposition temperatures. Reactivity in catalysis (e.g., cyclopropanation) should be benchmarked against Au and Cu complexes under identical conditions, with ICP-MS to track metal leaching .

Q. What computational methods are used to model the electronic structure and predict catalytic behavior?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/def2-TZVP) can map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare Mayer bond orders for Ag–C vs. Au–C bonds to explain stability differences. Molecular dynamics simulations may reveal ligand flexibility during catalytic cycles, as applied to Pd systems .

Q. How can kinetic studies elucidate decomposition pathways under catalytic conditions?

  • Methodological Answer : Use in situ FTIR or 1H^1H-NMR to monitor ligand dissociation rates under catalytic temperatures. Apparent activation energies (EaE_a) for decomposition can be derived via Arrhenius plots. Contrast with stoichiometric reactions (e.g., ligand substitution with PPh₃) to isolate thermodynamic vs. kinetic factors, referencing methodologies from Au/Pd studies .

Data Contradiction Analysis

  • Example : Discrepancies in reported catalytic efficiencies may arise from variations in solvent polarity or silver aggregation states. Address this by standardizing reaction conditions (e.g., solvent dielectric constants, silver loading) and using dynamic light scattering (DLS) to detect nanoparticle formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver
Reactant of Route 2
Reactant of Route 2
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.